molecular formula C25H28FN5O4S B2633697 5-((4-(2-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-88-5

5-((4-(2-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Katalognummer: B2633697
CAS-Nummer: 851969-88-5
Molekulargewicht: 513.59
InChI-Schlüssel: CURRRXVDZCPWPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core fused with a piperazine moiety substituted at the 4-position with a 2-fluorophenyl group and a 3,4,5-trimethoxyphenylmethyl substituent.

Eigenschaften

IUPAC Name

5-[[4-(2-fluorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN5O4S/c1-15-27-25-31(28-15)24(32)23(36-25)21(16-13-19(33-2)22(35-4)20(14-16)34-3)30-11-9-29(10-12-30)18-8-6-5-7-17(18)26/h5-8,13-14,21,32H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURRRXVDZCPWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-((4-(2-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound is characterized by its complex arrangement, which includes a thiazolo-triazole moiety linked to a piperazine derivative. The presence of a fluorine atom on the phenyl ring and multiple methoxy groups enhances its pharmacological profile.

Molecular Formula

  • Molecular Formula : C24H31FN2O4S
  • Molecular Weight : 430.5 g/mol

Research indicates that this compound exhibits various biological activities primarily through its interaction with specific biological targets. Notably, compounds with similar piperazine structures have been associated with:

  • Tyrosinase Inhibition : Compounds featuring piperazine have shown significant inhibition of tyrosinase, an enzyme critical in melanin synthesis. For instance, related compounds have demonstrated IC50 values in the low micromolar range against Agaricus bisporus tyrosinase, indicating potent activity in preventing hyperpigmentation .
  • Nucleoside Transporter Inhibition : The compound has been highlighted for its selectivity towards equilibrative nucleoside transporters (ENTs), particularly ENT2. This selectivity is crucial for developing treatments targeting nucleotide metabolism and related disorders .

Cytotoxicity and Safety Profile

The cytotoxicity profile of similar compounds has been assessed using various cell lines. For example, derivatives of piperazine exhibited low cytotoxicity with IC50 values exceeding 50 µM in NIH-3T3 cells, suggesting a favorable safety profile for therapeutic applications .

Antimicrobial and Antiproliferative Effects

Preliminary studies have suggested that related compounds may also possess antimicrobial properties and exhibit antiproliferative effects against various cancer cell lines. The specific biological activity of the target compound remains to be fully elucidated through experimental studies.

Summary of Biological Activities

Activity TypeCompound ExampleIC50 ValueReference
Tyrosinase Inhibition4-(4-Fluorobenzyl)piperazin-1-yl0.18 μM
Nucleoside Transporter InhibitionFPMINT (related structure)5-10 fold selectivity to ENT2 over ENT1
CytotoxicityVarious piperazine derivatives>50 μM

Case Study 1: Tyrosinase Inhibition

A study focusing on the design and synthesis of piperazine derivatives reported that certain compounds showed competitive inhibition against tyrosinase. The binding modes were analyzed using docking studies which confirmed their interaction with the active site of the enzyme. This suggests that modifications to the piperazine structure can significantly enhance inhibitory activity .

Case Study 2: Nucleoside Transporter Selectivity

In another investigation, analogues of a piperazine-based compound were evaluated for their selectivity towards ENT1 and ENT2 transporters. Results indicated that specific modifications led to increased selectivity for ENT2, which is beneficial for targeted drug delivery systems in cancer therapy .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound is characterized by a complex molecular structure that includes:

  • A thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities.
  • Piperazine and trimethoxyphenyl substituents that enhance its pharmacological properties.

The molecular formula is C23H24FN5OSC_{23}H_{24}FN_5OS with a molecular weight of approximately 437.5 g/mol. Its structural complexity allows it to interact with various biological targets.

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

Recent studies have highlighted the role of this compound as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2. ENTs are crucial for nucleotide synthesis and adenosine regulation, making them significant targets in cancer therapy. The compound's analogues have shown selective inhibition of ENT2 over ENT1, which could lead to advancements in targeted cancer treatments .

Anticancer Activity

The thiazolo[3,2-b][1,2,4]triazole scaffold has been associated with anticancer properties. Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression .

Case Study 1: Structure-Activity Relationship (SAR) Studies

A comprehensive SAR study was conducted to evaluate the efficacy of various analogues derived from the parent compound. The results demonstrated that modifications to the piperazine moiety significantly influenced the selectivity and potency against ENT1 and ENT2. One analogue was identified as having a fivefold increased selectivity for ENT2 compared to ENT1, highlighting its potential as a therapeutic agent in conditions where adenosine signaling is dysregulated .

Case Study 2: In Vivo Efficacy

In vivo studies utilizing animal models have shown promising results regarding the compound's anticancer efficacy. Administration of selected analogues resulted in reduced tumor growth rates and improved survival outcomes in treated subjects. These findings support further investigation into the compound's mechanisms and potential clinical applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Pharmacokinetic Implications

The compound’s closest structural analogs differ primarily in substituents on the piperazine ring and aromatic systems. For instance:

  • 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol () replaces the 2-fluorophenyl group with a 3-chlorophenyl group and modifies the methoxy-substituted phenyl ring to 4-ethoxy-3-methoxyphenyl. Chlorine’s electronegativity and larger atomic radius compared to fluorine may alter receptor binding kinetics, while ethoxy groups could enhance lipophilicity and metabolic stability .
  • Compounds 4 and 5 in feature thiazole cores with fluorophenyl and triazolylpyrazole substituents.

Comparative Data Table

Property/Compound Target Compound 3-Chlorophenyl Analog () Thiazole-Triazole Derivatives () Triazolothiadiazoles ()
Core Structure Thiazolo[3,2-b][1,2,4]triazol [1,2,4]Triazolo[3,2-b][1,3]thiazol Thiazole with triazolylpyrazole Triazolo[3,4-b][1,3,4]thiadiazole
Aromatic Substituents 2-Fluorophenyl, 3,4,5-trimethoxy 3-Chlorophenyl, 4-ethoxy-3-methoxy 4-Fluorophenyl, chlorophenyl 4-Methoxyphenyl, pyrazolyl
Molecular Weight (g/mol) ~550 (estimated) 523.03 (reported) ~480–500 ~400–450
Key Pharmacological Targets Potential CNS receptors Unreported Antidepressant/antitumor Antifungal (14-α-demethylase)
Crystallographic Symmetry Not reported Not reported Triclinic, P̄1 Not reported

Discussion of Structural and Functional Divergence

The target compound’s unique 3,4,5-trimethoxyphenyl group distinguishes it from analogs with mono- or di-substituted aryl rings (e.g., ’s 4-ethoxy-3-methoxyphenyl). This substitution pattern is reminiscent of combretastatin analogs, which inhibit tubulin polymerization, suggesting possible dual applications in oncology and neurology . However, the piperazine moiety may limit blood-brain barrier penetration compared to smaller heterocycles in and .

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step pathways, typically starting with the formation of the thiazolo[3,2-b][1,2,4]triazol-6-ol core via cyclization of α-haloketones with thiosemicarbazides. Subsequent steps include:

  • Mannich reaction or alkylation to introduce the 4-(2-fluorophenyl)piperazine and 3,4,5-trimethoxyphenyl moieties .
  • Catalysts : Triethylamine or DIPEA for amine coupling.
  • Solvents : DMF or chloroform for polar/non-polar phase compatibility.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/methanol) .
    Critical parameters : Temperature (60–80°C for cyclization), pH control during amine coupling, and inert atmosphere to prevent oxidation .

Q. How is structural confirmation achieved for this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify proton environments (e.g., aromatic protons of the trimethoxyphenyl group at δ 6.8–7.2 ppm) and carbon backbone .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 523.2) .
  • IR spectroscopy : Peaks at 1650–1700 cm1^{-1} for C=O/C=N stretches in the thiazole-triazole core .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Enzyme inhibition : Test against kinases (e.g., PKA, PKC) or phosphodiesterases using fluorogenic substrates .
  • Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) due to the piperazine pharmacophore .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

  • Modify substituents : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH3_3) groups to assess affinity changes .
  • Piperazine variants : Compare 4-methylpiperazine vs. 4-benzylpiperazine for improved blood-brain barrier penetration .
  • Triazole-thiazole core : Evaluate bioisosteric replacements (e.g., oxadiazole) to reduce metabolic instability .
    Data analysis : Use IC50_{50} values and molecular docking (AutoDock Vina) to correlate substituent effects with target binding .

Q. How can contradictions in biological activity data across assays be resolved?

  • Controlled variables : Standardize assay conditions (e.g., ATP concentration in kinase assays, serum content in cell cultures) .
  • Off-target profiling : Screen against a panel of 50+ receptors/enzymes to identify polypharmacology .
  • Metabolic stability : Pre-incubate with liver microsomes to assess if metabolites contribute to discrepancies .

Q. What computational methods support mechanistic studies of this compound?

  • Molecular docking : Use PDB structures (e.g., 3LD6 for 14α-demethylase) to predict binding poses of the thiazole-triazole core .
  • MD simulations : GROMACS for 100-ns trajectories to evaluate stability of ligand-receptor complexes .
  • QSAR modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors .

Q. How does the compound’s stability under physiological conditions impact experimental design?

  • pH stability : Conduct accelerated degradation studies (pH 1–10, 37°C) with HPLC monitoring. The piperazine moiety may degrade at pH < 3 .
  • Photostability : Expose to UV-Vis light (300–800 nm) to assess thiazole ring oxidation .
  • Storage : Lyophilize and store at -80°C in amber vials to prevent hydrolysis/oxidation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.